molecular formula C11H7F5N2O B2409501 3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol CAS No. 132631-84-6

3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2409501
CAS No.: 132631-84-6
M. Wt: 278.182
InChI Key: MFKSUMFKAUQTFZ-UHFFFAOYSA-N
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Description

3-(Pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the pentafluoroethyl group imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol typically involves the reaction of pentafluoroethyl-substituted precursors with phenylhydrazine under controlled conditions. One common method includes the cyclization of 1-phenyl-3-(pentafluoroethyl)-2-propen-1-one with hydrazine hydrate, followed by oxidation to yield the desired pyrazol-5-ol compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazolone and hydrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(Pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pentafluoroethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol
  • 3-(Difluoromethyl)-1-phenyl-1H-pyrazol-5-ol
  • 3-(Fluoromethyl)-1-phenyl-1H-pyrazol-5-ol

Uniqueness

3-(Pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol is unique due to the presence of the pentafluoroethyl group, which imparts higher stability and reactivity compared to its trifluoromethyl and difluoromethyl counterparts. This makes it particularly valuable in applications requiring robust chemical properties .

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5N2O/c12-10(13,11(14,15)16)8-6-9(19)18(17-8)7-4-2-1-3-5-7/h1-6,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXHWCNJEFSBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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